(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid

Description

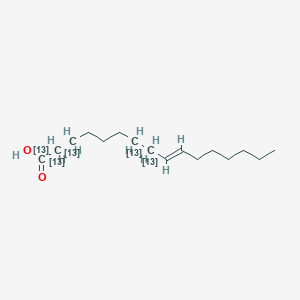

(E)-Hexadec-9-enoic acid, also known as palmitelaidic acid, is the trans isomer of hexadec-9-enoic acid. nmppdb.com.ng Its isotopically labeled form, (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid, serves as a sophisticated tracer for investigating the intricate pathways of lipid metabolism. By incorporating the heavy, stable isotope carbon-13 (¹³C) at specific positions, scientists can track the journey of this fatty acid through various biological processes with high precision.

Structure

3D Structure

Properties

IUPAC Name |

(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+/i9+1,10+1,14+1,15+1,16+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECPZKHBENQXJG-JUEUFVFDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745982 | |

| Record name | (9E)-(1,2,3,7,8-~13~C_5_)Hexadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255644-44-0 | |

| Record name | (9E)-(1,2,3,7,8-~13~C_5_)Hexadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1255644-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Enrichment of E 1,2,3,7,8 13c5 Hexadec 9 Enoic Acid

Chemoenzymatic Pathways for Regiospecific ¹³C-Labeling of Hexadec-9-enoic Acid

Chemoenzymatic methods offer high selectivity for isotopic labeling under mild reaction conditions. While a direct enzymatic synthesis for this specific labeling pattern is not documented, pathways can be designed using enzymes to incorporate labeled precursors. For instance, fatty acid synthases (FAS) or elongases could theoretically be employed.

A plausible, though complex, chemoenzymatic strategy could involve:

Microbial Production of a Labeled Precursor: A microorganism, such as the fungus Mortierella alpina, could be cultured with a specifically labeled substrate. nih.gov For example, feeding the culture [1,2-¹³C₂]acetyl-CoA or a custom-synthesized ¹³C-labeled short-chain fatty acid could lead to the incorporation of these labeled units into longer-chain fatty acids.

Enzymatic Elongation: Cell-free systems containing fatty acid elongases could be used to extend a custom-synthesized, ¹³C-labeled fatty acid precursor. This approach allows for controlled, stepwise addition of two-carbon units.

Desaturase Activity: Following elongation, a specific desaturase enzyme, such as a Δ9-desaturase, could be used to introduce the double bond at the C-9 position. The biosynthesis of palmitoleic acid from palmitic acid via the enzyme Stearoyl-CoA desaturase-1 is a well-known example of this process. wikipedia.org

However, achieving the precise (1,2,3,7,8-¹³C₅) pattern through purely chemoenzymatic means from simple precursors is challenging due to the scrambling of labels in central metabolism. Therefore, a more practical approach often involves the chemical synthesis of a labeled precursor that is then subjected to a final enzymatic modification step.

Chemical Synthesis Methodologies for (E)-(1,2,3,7,8-¹³C₅)hexadec-9-enoic Acid Precursors

Chemical synthesis provides the most direct and controllable route to complex, site-specifically labeled molecules. The synthesis of (E)-(1,2,3,7,8-¹³C₅)hexadec-9-enoic acid would be approached by creating two key fragments (synthons) that are later joined. A plausible retrosynthetic analysis would disconnect the molecule at the double bond or an adjacent single bond.

A strategy analogous to the synthesis of other labeled unsaturated fatty acids, such as linoleic acid, can be proposed. nih.gov This would involve the following key steps:

Synthesis of the Carboxylic Acid Fragment (C1-C8):

Start with a commercially available, short-chain labeled precursor, for example, [1,2-¹³C₂]bromoethane.

Convert this to a Grignard reagent and use it to open a suitable epoxide, building the carbon chain.

Alternatively, use malonic ester synthesis starting with [¹³C₂]malonic acid to introduce labels at positions 2 and 3, followed by alkylation with a labeled alkyl halide to form the C1-C3 labeled segment.

Further chain extension using coupling reactions (e.g., Grignard or organocuprate chemistry) with specifically synthesized [¹³C₂]-labeled building blocks would be required to introduce the labels at C7 and C8, ultimately yielding a C1-C8 fragment with the desired labeling pattern and a terminal functional group (e.g., an alkyne or an aldehyde) for the subsequent coupling step.

Synthesis of the Alkyl Fragment (C9-C16):

This fragment is typically unlabeled and can be prepared from commercially available starting materials like 1-octanol (B28484) or 1-bromooctane. It would be converted into the second key synthon, for example, a vinyl iodide or a phosphonium (B103445) salt for a Wittig reaction.

Fragment Coupling and Final Steps:

Wittig Reaction: A common method to form the double bond would be the reaction of a C1-C8 aldehyde with a C9-C16 ylide (derived from an 8-carbon alkyltriphenylphosphonium bromide). The use of specific reaction conditions (e.g., the Schlosser modification) can favor the formation of the (E)-isomer.

Alternative Coupling (e.g., Sonogashira/Reduction): The C1-C8 fragment could be an alkyne, which is coupled to a C9-C16 alkyl halide. The resulting internal alkyne is then stereoselectively reduced to the (E)-alkene, for example, using sodium in liquid ammonia.

Final Oxidation: The terminal functional group on the C1-C8 fragment (often a protected alcohol) is deprotected and oxidized to the carboxylic acid to yield the final product. nih.gov

Isotopic Incorporation Design and Precursor Selection for Targeted Labeling

The selection of the labeling pattern is dictated by the intended application. The (1,2,3,7,8-¹³C₅) pattern is particularly informative for metabolic studies.

¹³C at C1, C2, and C3: The carboxyl group (C1) and the adjacent alpha (C2) and beta (C3) carbons are the primary sites of action for beta-oxidation. Labeling these positions allows researchers to track the sequential removal of two-carbon acetyl-CoA units. The fate of the initial propionyl-CoA (from the first cycle of beta-oxidation of an odd-numbered chain, though not directly applicable here) or other initial metabolites can be followed.

¹³C at C7 and C8: Placing labels further down the chain, but still within the initial segment removed by beta-oxidation, provides an internal reference. It allows for the study of chain-shortening processes and can help differentiate the labeled fatty acid from endogenous pools. nih.gov

Precursor Selection: The choice of labeled starting materials is critical for the efficiency and cost-effectiveness of the synthesis. Common precursors for introducing ¹³C labels include:

[¹³C]Carbon dioxide (¹³CO₂)

[¹³C]Methanol

[¹³C]Methyl iodide

[1,2-¹³C₂]Acetic acid

[¹³C₂]Sodium acetate (B1210297)

Barium [¹³C]carbonate (Ba¹³CO₃)

These simple, highly enriched precursors are used to build the more complex synthons required for the total synthesis of the fatty acid.

| Labeled Precursor | Target Position(s) in Final Molecule | Relevant Synthetic Reaction |

| Ba¹³CO₃ | C1 | Carboxylation of a Grignard reagent |

| [1,2-¹³C₂]Acetyl Chloride | C2, C3 (via acetoacetic ester synthesis) | Claisen condensation / Alkylation |

| [¹³C₂]Ethylene oxide | C7, C8 (or other adjacent positions) | Ring-opening with an organometallic reagent |

| [¹³C]Paraformaldehyde | Any single carbon position | Used to form a one-carbon extended alcohol |

This is an interactive data table based on plausible synthetic strategies.

Validation of Isotopic Purity and Positional Integrity of (E)-(1,2,3,7,8-¹³C₅)hexadec-9-enoic Acid

After synthesis, it is imperative to confirm that the final product has the correct structure, the desired isotopic enrichment, and that the labels are in the correct positions. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Mass Spectrometry (MS): MS is used to confirm the molecular weight and the degree of isotopic enrichment. The mass spectrum of the labeled compound will show a molecular ion peak (M+) that is 5 Daltons higher than the unlabeled compound. For example, using Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion of the methyl ester derivative would be precisely measured to confirm the incorporation of five ¹³C atoms.

| Compound | Unlabeled Molecular Weight ( g/mol ) | Labeled Molecular Weight ( g/mol ) | Mass Difference (Da) |

| (E)-hexadec-9-enoic acid | 254.41 | 259.41 | 5 |

| Methyl (E)-hexadec-9-enoate | 268.44 | 273.44 | 5 |

This is an interactive data table showing expected mass shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the exact position of the isotopic labels. aocs.org

¹³C NMR: A standard ¹³C NMR spectrum will show significantly enhanced signals for the carbon atoms at positions 1, 2, 3, 7, and 8, confirming their enrichment. uc.pt The chemical shifts of these carbons will be distinct and assignable.

¹H NMR: While ¹H NMR primarily observes protons, the presence of an adjacent ¹³C atom causes splitting of the proton signal (¹J-coupling for directly attached protons, ²J- or ³J-coupling for others). This provides unequivocal proof of the label's position.

2D NMR (HSQC/HMBC): Two-dimensional techniques are used for unambiguous assignment. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates carbons with their directly attached protons. magritek.com A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between carbons and protons over two or three bonds, which is essential for confirming the position of labels on quaternary carbons or for resolving complex regions of the spectrum. nih.govmagritek.com

By combining these analytical techniques, researchers can be confident in the structural integrity and isotopic purity of the synthesized (E)-(1,2,3,7,8-¹³C₅)hexadec-9-enoic acid, ensuring its suitability for high-precision metabolic tracing studies.

Metabolic Tracing and Flux Analysis Using E 1,2,3,7,8 13c5 Hexadec 9 Enoic Acid

Elucidation of De Novo Lipogenesis Pathways and Carbon Fate from (E)-(1,2,3,7,8-13C5)hexadec-9-enoic Acid

The use of isotopically labeled compounds is a powerful tool for tracing the metabolic fate of molecules in biological systems. This compound, a specifically labeled version of palmitoleic acid, serves as a precise tracer for understanding lipid metabolism. When introduced into a biological system, the five 13C atoms act as a distinct signature, allowing researchers to track the journey of the carbon backbone of this fatty acid.

One of the primary applications of this tracer is in the elucidation of de novo lipogenesis (DNL), the process by which cells synthesize fatty acids from non-lipid precursors, such as carbohydrates and amino acids. While this compound itself is a fatty acid and not a precursor for DNL, its metabolism can provide insights into the regulation and dynamics of this pathway. For instance, by observing the incorporation and subsequent modification of the labeled hexadec-9-enoic acid, researchers can infer the activity of related lipid metabolic pathways.

The fate of the carbon atoms from this compound can be tracked through various metabolic routes. The labeled carbon backbone can be incorporated into more complex lipids, undergo modifications such as elongation and desaturation, or be broken down for energy. By analyzing the distribution of the 13C label in different cellular components over time, a detailed picture of carbon flux from this specific fatty acid can be constructed. This allows for a quantitative understanding of how cells utilize and remodel exogenous fatty acids.

Investigation of Fatty Acid Elongation and Desaturation Mechanisms through 13C Isotopomer Analysis

This compound is an invaluable tool for studying the mechanisms of fatty acid elongation and desaturation. These processes are crucial for generating the diverse range of fatty acids required for various cellular functions, including membrane synthesis and signaling. The specific labeling pattern of this tracer allows for detailed analysis of the resulting isotopomers, which are molecules that differ only in their isotopic composition.

Fatty acid elongation involves the addition of two-carbon units to the carboxyl end of a fatty acid chain. When this compound is elongated, the resulting fatty acids will retain the original five 13C atoms. By using techniques such as mass spectrometry, researchers can identify these elongated fatty acids and quantify the rate of their formation. For example, the elongation of the 16-carbon this compound would produce 18-carbon fatty acids that are also labeled with 13C.

Desaturation is the process of introducing double bonds into the fatty acid chain. The location of the double bonds is critical for the physical properties and biological functions of the fatty acid. By tracking the metabolism of this compound, it is possible to investigate the activity of desaturase enzymes. For instance, the introduction of a new double bond into the labeled fatty acid would result in a new 13C-labeled polyunsaturated fatty acid, the structure of which can be determined using advanced analytical techniques.

The analysis of 13C isotopomers provides a high-resolution view of these metabolic transformations. By examining the patterns of 13C enrichment in different fatty acid species, researchers can map the pathways of fatty acid modification and quantify the flux through these pathways. This level of detail is essential for understanding how cells maintain lipid homeostasis and respond to metabolic challenges.

Assessment of Lipid Catabolism and Beta-Oxidation Kinetics

The breakdown of fatty acids for energy production, a process known as beta-oxidation, is a fundamental aspect of cellular metabolism. This compound can be used to assess the kinetics of lipid catabolism and beta-oxidation. The 13C labels on this fatty acid serve as a tracer to follow its degradation and the subsequent fate of its carbon atoms.

Beta-oxidation occurs in the mitochondria and peroxisomes and involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two-carbon units, producing acetyl-CoA. nih.gov When this compound undergoes beta-oxidation, the resulting acetyl-CoA molecules will be labeled with 13C. This labeled acetyl-CoA can then enter the citric acid cycle, leading to the production of 13CO2, which can be measured in the breath or in the cell culture medium.

The rate of 13CO2 production is a direct measure of the rate of beta-oxidation of the labeled fatty acid. By monitoring this rate over time, researchers can determine the kinetics of this catabolic pathway. This information is crucial for understanding how different physiological and pathological conditions affect the cell's ability to utilize fatty acids for energy.

Furthermore, the analysis of 13C enrichment in intermediates of the citric acid cycle can provide additional insights into the metabolic fate of the acetyl-CoA derived from the breakdown of this compound. This allows for a comprehensive assessment of how this specific fatty acid contributes to cellular energy metabolism.

Tracing Incorporation of this compound into Complex Lipid Classes (e.g., Phospholipids, Triglycerides, Cholesteryl Esters)

Once taken up by cells, fatty acids are incorporated into various complex lipid classes, each with distinct biological functions. This compound is an excellent tracer for monitoring this incorporation process. The 13C label allows for the precise tracking of the labeled fatty acid as it is esterified into phospholipids, triglycerides, and cholesteryl esters.

Phospholipids are the primary components of cellular membranes. The incorporation of this compound into different phospholipid species can be quantified to study membrane synthesis and remodeling. This is important for understanding how cells maintain membrane fluidity and integrity.

Triglycerides are the main form of energy storage in cells. By measuring the incorporation of the labeled fatty acid into triglycerides, researchers can assess the rate of triglyceride synthesis and turnover. researchgate.net This is particularly relevant in the study of metabolic diseases such as obesity and fatty liver disease.

Cholesteryl esters are involved in cholesterol transport and storage. Tracking the incorporation of this compound into cholesteryl esters can provide insights into cholesterol metabolism and its regulation.

The data from such tracing experiments can be presented in a table format to show the distribution of the 13C label among different lipid classes over time.

| Time (hours) | Phospholipids (% 13C label) | Triglycerides (% 13C label) | Cholesteryl Esters (% 13C label) |

|---|---|---|---|

| 1 | 35 | 55 | 10 |

| 4 | 45 | 45 | 10 |

| 12 | 50 | 35 | 15 |

| 24 | 55 | 25 | 20 |

Application in Quantitative Metabolic Flux Analysis (MFA) and Pathway Contribution Assessment

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system. nih.gov The use of stable isotope tracers like this compound is central to MFA. By measuring the distribution of the 13C label in various metabolites, it is possible to calculate the flux through different metabolic pathways.

When this compound is metabolized, the 13C atoms are incorporated into a wide range of downstream metabolites. The specific pattern of 13C enrichment in these metabolites is determined by the network of metabolic reactions. By using mathematical models, this labeling data can be used to estimate the intracellular metabolic fluxes. frontiersin.org

This approach allows for a quantitative assessment of the contribution of this compound to various metabolic pathways. For example, MFA can be used to determine the percentage of acetyl-CoA in the mitochondria that is derived from the beta-oxidation of this specific fatty acid, as compared to other sources like glucose or amino acids.

The results of such an analysis can be summarized in a table, providing a clear overview of the contribution of this compound to different metabolic pathways.

| Metabolic Pathway | Contribution from this compound (%) |

|---|---|

| Mitochondrial Acetyl-CoA Pool | 25 |

| Citric Acid Cycle Intermediates | 20 |

| De Novo Synthesis of Palmitate | 5 |

| Complex Lipid Synthesis | 50 |

Advanced Analytical Methodologies for E 1,2,3,7,8 13c5 Hexadec 9 Enoic Acid and Its Metabolites

Mass Spectrometry-Based Techniques for Isotope Ratio and Mass Isotopomer Distribution Analysis (MIDA)

Mass spectrometry (MS) is a cornerstone in the analysis of stable isotope-labeled compounds due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio (m/z). When coupled with chromatographic separation, MS provides a powerful platform for both qualitative and quantitative analysis of (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid and its downstream metabolites.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds, such as fatty acid methyl esters (FAMEs). nih.gov For positional isotope characterization, GC-MS can be employed to analyze fragments of the parent molecule, providing insights into where the 13C labels are located. nau.edu The electron ionization (EI) process in GC-MS generates specific fragmentation patterns that can be correlated with the positions of the stable isotopes.

To facilitate analysis, fatty acids are typically derivatized to form FAMEs, which improves their volatility and chromatographic behavior. nih.govlipidmaps.org A key advantage of GC-MS is its high chromatographic resolution, which allows for the separation of positional and geometric isomers. nih.gov However, the fragmentation under hard EI conditions can sometimes be extensive, which may reduce the abundance of the molecular ion and complicate analysis. lipidmaps.org Soft ionization techniques can mitigate this issue, improving detection limits. lipidmaps.org

Methodologies have been developed to determine the position-specific incorporation of 13C in fatty acids by analyzing the mass isotopomer distributions of specific fragments. nau.edu This knowledge is critical for quantitatively estimating fluxes through central carbon metabolic networks. nau.edu For instance, by analyzing ethanoate and propionate (B1217596) fragments, researchers can deduce the activities of different metabolic pathways, such as the Embden-Meyerhof-Parnas and pentose (B10789219) phosphate (B84403) pathways. nau.edu

Table 1: GC-MS Parameters for Isomer Separation of Fatty Acid Methyl Esters (FAMEs)

| Parameter | Condition/Setting | Rationale |

|---|---|---|

| Column | Short, polar cyano-column | Achieves separation of positional and geometric (cis/trans) isomers with short analysis times. nih.gov |

| Derivatization | Transesterification with acetyl-chloride and methanol | Creates volatile FAMEs suitable for GC analysis. nih.gov |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI provides characteristic fragmentation for positional analysis; NCI offers higher sensitivity. lipidmaps.org |

| Detection Mode | Selected Ion Monitoring (SIM) | Resolves partially overlapping peaks and enhances sensitivity for low-abundance fatty acids. nih.gov |

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), is indispensable for analyzing the complex lipids that are metabolites of this compound. nih.govresearchgate.netlcms.cz This technique is ideal for non-volatile compounds like phospholipids, triacylglycerols, and other complex lipids, which are not amenable to GC-MS without extensive derivatization. nih.govresearchgate.netoup.com

LC-MS/MS allows for the quantification of a wide range of individual lipids synthesized from labeled fatty acid precursors. nih.govoup.com For example, studies have successfully traced the incorporation of 13C-labeled palmitic acid and oleic acid into phosphatidylcholines and triacylglycerols in placental explants. nih.govresearchgate.net HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), are crucial in these analyses. nih.gov Their high resolving power is necessary to separate the m/z peaks of 13C-labeled isotopologues from other lipid species that may differ by only a small mass, such as those varying in their degree of unsaturation. nih.govnih.gov

The use of stable isotope-labeled internal standards is a key strategy for accurate quantification in lipidomics. rsc.orgnih.gov Biologically generated 13C-labeled lipid mixtures can serve as comprehensive internal standards, correcting for variations during sample preparation and analysis and leading to more accurate and reliable quantification. rsc.orgnih.govrsc.org

Table 2: Comparison of MS Analyzers for 13C-Labeled Lipidomics

| Mass Analyzer | Approximate Resolving Power | Application in 13C-Lipidomics |

|---|---|---|

| Time-of-Flight (TOF) | 40,000–60,000 | Suitable for general profiling but may struggle to resolve complex isotopologue patterns. nih.gov |

| Orbitrap | >100,000 | Required for accurate m/z peak identification and differentiation of 13C-labeled lipids from other species. nih.govnih.gov |

| FT-ICR | >1,000,000 | Provides the highest confidence in identification based on accurate mass alone, resolving highly complex isotopic envelopes. nih.gov |

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of bulk isotopic enrichment. researchgate.netnih.gov When coupled with a gas chromatograph via a combustion interface (GC-C-IRMS), it allows for compound-specific isotope analysis (CSIA). researchgate.netnih.govresearchgate.net In this technique, the compounds eluting from the GC column are combusted into simple gases (e.g., CO2). The IRMS then measures the ratio of heavy to light isotopes (e.g., 13CO2 to 12CO2) with extremely high precision. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Positional Isotope Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can directly observe the position of 13C labels within a molecule. nih.gov Unlike MS, which detects mass differences, NMR detects the specific 13C nuclei, making it uniquely suited for positional isotopomer analysis without the need for fragmentation. nih.govfrontiersin.org

Both 1D and 2D NMR experiments can be used. High-resolution 2D NMR techniques, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC), can resolve and assign signals from specific carbon atoms within the fatty acid chain, allowing for unambiguous determination of labeling patterns. nih.gov 13C NMR has been used to analyze the fatty acid composition of triglycerides and to identify 13C-13C spin-spin coupling, which arises when adjacent carbons are both 13C-labeled. uc.pt This provides direct evidence of the biosynthesis of fatty acids from labeled precursors.

Recent developments in NMR analysis allow for the assessment of global lipid content and isotopic enrichment in unfractionated mixtures from cell extracts. uky.edu While sensitivity can be a limitation compared to MS, NMR's ability to provide precise positional data without molecular fragmentation makes it a highly complementary technique for stable isotope tracer studies. nih.govuky.edu

Chromatographic Separation Techniques (e.g., LC, GC, SFC) for Targeted Lipidomics

Effective chromatographic separation is a prerequisite for the accurate mass spectrometric analysis of this compound and its complex lipid metabolites. The choice of technique depends on the physicochemical properties of the analytes.

Gas Chromatography (GC): As discussed, GC offers excellent resolution for separating volatile compounds like FAMEs, including their positional and geometric isomers. nih.govlipidmaps.orgnih.gov The use of polar capillary columns is common for achieving detailed separation of a wide range of fatty acids. nih.gov

Liquid Chromatography (LC): LC, especially reversed-phase LC (RP-LC), is the most widely used technique in lipidomics for separating lipids based on their polarity, which is influenced by both the acyl chain length and the number of double bonds. lcms.cznih.gov This separation is critical because it prevents co-elution of different lipid species that might have overlapping m/z values, thereby reducing ion suppression and simplifying mass spectra. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is an emerging technique in lipidomics that uses a supercritical fluid (often CO2) as the mobile phase. It can provide unique selectivity and is particularly effective for the separation of non-polar lipid classes like triacylglycerols and sterol esters, often with shorter analysis times than LC.

The coupling of these separation techniques with MS provides the analytical power needed for targeted lipidomics, enabling the resolution and quantification of specific 13C-labeled lipid molecules within a complex biological background. nih.govnih.gov

Data Processing and Correction for Natural Isotopic Abundance

A critical step in any stable isotope tracer study is the correction for the natural abundance of all stable isotopes (e.g., 13C, 2H, 15N, 18O). nih.gov The measured mass isotopomer distribution (MID) from an MS experiment is a combination of the isotopes introduced via the tracer and the isotopes that are naturally present. nih.govresearchgate.net For example, the natural abundance of 13C is approximately 1.1%. In a molecule with 16 carbon atoms like hexadec-9-enoic acid, the probability of having at least one 13C atom naturally is significant, contributing to the M+1 peak in the mass spectrum. wikipedia.org

Several software tools have been developed to perform this complex correction accurately, including AccuCor2 and IsoCorrectoR. researchgate.netnih.govchemrxiv.org These programs take into account the elemental composition of the analyte and the isotopic purity of the tracer to calculate the true level of enrichment from the experimentally introduced label. researchgate.net This correction is essential for obtaining unbiased results for 13C labeling patterns and is a prerequisite for accurate metabolic flux analysis. nih.govresearchgate.net

Biochemical and Physiological Research Applications of E 1,2,3,7,8 13c5 Hexadec 9 Enoic Acid Tracing

Investigating Lipid Trafficking and Subcellular Compartmentalization

The function of a lipid is intrinsically linked to its location within a cell. biorxiv.orgbiorxiv.org Stable isotope tracers like (E)-(1,2,3,7,8-¹³C5)hexadec-9-enoic acid are invaluable tools for mapping the precise spatiotemporal distribution of fatty acids in live cells. biorxiv.org When introduced to a cellular environment, this labeled fatty acid is incorporated into various metabolic pathways, allowing researchers to trace its movement and accumulation in different organelles.

By using techniques such as isotope tracing coupled with high-resolution imaging or subcellular fractionation, scientists can visualize and quantify the trafficking of the labeled hexadecenoic acid. nih.gov This approach helps to elucidate how fatty acids are transported to and partitioned between key organelles such as the endoplasmic reticulum for esterification, mitochondria for β-oxidation, and lipid droplets for storage. nih.gov Understanding this compartmentalization is crucial, as disruptions in fatty acid trafficking are linked to various metabolic diseases. nih.gov The ability to track an individual lipid species provides insights into the functions of lipid metabolic enzymes and transporters that would be impossible to obtain through conventional biochemical methods. biorxiv.org

Table 1: Application of ¹³C-Labeled Fatty Acids in Subcellular Trafficking Studies

| Target Organelle | Research Question | Analytical Approach | Potential Finding |

|---|---|---|---|

| Mitochondria | Fate of fatty acids for energy production | Isotope Ratio Mass Spectrometry (IRMS) after organelle isolation | Quantifying the rate of fatty acid uptake and β-oxidation. nih.gov |

| Endoplasmic Reticulum (ER) | Role in complex lipid synthesis | Liquid Chromatography-Mass Spectrometry (LC-MS) of lipid extracts | Tracing incorporation into triglycerides and phospholipids. |

| Lipid Droplets (LDs) | Dynamics of neutral lipid storage and release | Mass Spectrometry Imaging, SMLM | Visualizing and measuring the flux of fatty acids into and out of LDs. nih.gov |

| Peroxisomes | Involvement in fatty acid metabolism | ¹³C analysis of specific metabolic products | Determining the role of peroxisomes in the breakdown of hexadecenoic acid. |

Exploring Inter-organ Lipid Exchange and Systemic Distribution

Understanding how lipids are synthesized, transported, and utilized by different tissues is fundamental to comprehending systemic metabolism. isotope.comnih.gov Administering (E)-(1,2,3,7,8-¹³C5)hexadec-9-enoic acid to in vivo models allows researchers to trace the disposition of this fatty acid throughout the body. isotope.com

Following administration, blood samples can be taken at various time points to track the appearance of the ¹³C label in plasma lipid fractions, such as free fatty acids, triglycerides within lipoproteins (like VLDL), and phospholipids. isotope.com Subsequently, tissue samples from organs like the liver, adipose tissue, skeletal muscle, and heart can be analyzed. This reveals the rate and extent of uptake of the labeled fatty acid by each organ, providing a quantitative map of inter-organ lipid exchange. Such studies are critical for understanding how lipid metabolism is coordinated between tissues and how this coordination is disrupted in diseases like atherosclerosis and type 2 diabetes. isotope.com

Table 2: Tracking Systemic Distribution of Labeled Fatty Acids

| Organ | Metabolic Role | Information Gained from ¹³C Tracer |

|---|---|---|

| Liver | Central hub for lipid synthesis and lipoprotein secretion | Rate of fatty acid uptake, esterification, and secretion into VLDL-triglycerides. nih.gov |

| Adipose Tissue | Primary site for energy storage as triglycerides | Quantification of fatty acid uptake from circulation and storage. nih.gov |

| Skeletal Muscle | Major site of fatty acid oxidation for energy | Measurement of fatty acid uptake and utilization as fuel. nih.gov |

| Heart | High energy demand, reliant on fatty acid oxidation | Assessment of cardiac fatty acid uptake and metabolism. |

Role of Specific Enzymes in (E)-Hexadec-9-enoic Acid Metabolism, Synthesis, and Derivatization

The metabolic fate of (E)-hexadec-9-enoic acid is determined by a series of enzymatic reactions. The ¹³C label on the tracer molecule acts as a reporter, allowing scientists to follow the carbon atoms through various biochemical transformations. This provides direct evidence of the activity of specific enzymes and pathways.

For instance, the biosynthesis of the cis-isomer of hexadec-9-enoic acid (palmitoleic acid) from palmitic acid is catalyzed by the enzyme Stearoyl-CoA desaturase-1 (SCD-1). nih.govwikipedia.org Other isomers are produced by different enzymes, such as fatty acid desaturase 2 (FADS2). nih.govnih.gov By using a labeled precursor, researchers can measure the rate of its desaturation. Furthermore, the catabolism of the fatty acid via mitochondrial β-oxidation can be tracked by monitoring the appearance of ¹³C in acetyl-CoA and downstream intermediates of the TCA cycle. nih.gov This methodology, known as ¹³C stable isotope resolved metabolomics (SIRM), provides novel insights into the fate of fatty acid carbon, revealing how it is partitioned between energy production and biosynthetic reactions. nih.gov

Table 3: Investigating Enzyme Activity with (E)-(1,2,3,7,8-¹³C5)hexadec-9-enoic Acid

| Enzyme/Pathway | Metabolic Function | Application of ¹³C Tracer |

|---|---|---|

| Acyl-CoA Synthetases | Fatty acid activation | Measuring the rate of conversion to hexadecenoyl-CoA. |

| Stearoyl-CoA Desaturases (SCDs) | Introduction of double bonds | Tracing the conversion of saturated to monounsaturated fatty acids. nih.gov |

| β-oxidation Pathway | Fatty acid breakdown to acetyl-CoA | Quantifying the flux through the pathway by tracking ¹³C label in TCA cycle intermediates. nih.gov |

| Acyltransferases | Incorporation into complex lipids | Determining the specificity and activity of enzymes that build triglycerides and phospholipids. |

Stable Isotope Probing (SIP) in Environmental and Microbiological Lipid Research

Stable Isotope Probing (SIP) is a powerful technique used to link microbial identity to metabolic function within complex environmental samples without the need for cultivation. nih.govyoutube.com In this context, (E)-(1,2,3,7,8-¹³C5)hexadec-9-enoic acid can be supplied as a labeled substrate to a microbial community, for example, in soil, sediment, or a bioreactor. nih.govyoutube.com

Microorganisms that can utilize this specific fatty acid as a carbon and energy source will incorporate the ¹³C atoms into their cellular components, such as DNA, RNA, proteins, and phospholipid fatty acids (PLFAs). nih.govyoutube.com After a period of incubation, these labeled biomarkers are extracted and separated from the unlabeled biomass. The "heavy" ¹³C-enriched DNA or PLFAs can then be analyzed to identify the microorganisms that were actively consuming the substrate. nih.gov This approach provides definitive proof of biodegradation and reveals which specific members of the microbial community are responsible for the turnover of this fatty acid in a given ecosystem. nih.govyoutube.com

Table 4: Workflow for a Stable Isotope Probing (SIP) Experiment

| Step | Description | Outcome |

|---|---|---|

| 1. Incubation | An environmental sample is incubated with the ¹³C-labeled substrate (e.g., ¹³C-hexadec-9-enoic acid). youtube.com | Active microorganisms incorporate the ¹³C into their biomass. |

| 2. Biomarker Extraction | Total DNA, RNA, or lipids are extracted from the sample. youtube.com | A mixture of labeled and unlabeled biological macromolecules is obtained. |

| 3. Separation | Labeled ("heavy") biomarkers are separated from unlabeled ("light") ones, often by density gradient ultracentrifugation for DNA/RNA. youtube.com | Isolation of biomarkers from the active population. |

| 4. Analysis & Identification | The isolated biomarkers are analyzed (e.g., via sequencing of ¹³C-DNA or GC-MS of ¹³C-PLFAs). nih.gov | Identification of the microorganisms that consumed the labeled substrate. |

Understanding Regulatory Mechanisms of Lipid Synthesis and Turnover

The balance between lipid synthesis, storage, and degradation is tightly regulated to meet the cell's metabolic needs. Isotopic tracers like (E)-(1,2,3,7,8-¹³C5)hexadec-9-enoic acid are essential for quantifying the rates of these processes, known as metabolic flux analysis. nih.gov

By performing pulse-chase experiments, researchers can measure the dynamic turnover of lipid pools. A "pulse" of the ¹³C-labeled fatty acid is supplied to cells or an organism, and its incorporation into various complex lipids is tracked over time. Then, the labeled substrate is removed (the "chase"), and the rate at which the ¹³C label disappears from those lipid pools is monitored. This allows for the calculation of absolute rates of both synthesis and breakdown. nih.gov Studying how these rates change in response to different stimuli—such as hormones, nutrients, or pharmacological agents—provides deep insights into the regulatory networks that control lipid homeostasis. nih.govwustl.edu

Table 5: Quantifying Lipid Dynamics with ¹³C Tracers

| Metabolic Process | Research Objective | Method | Measurement |

|---|---|---|---|

| De Novo Lipogenesis | Measure the rate of new fatty acid synthesis | Introduce a ¹³C-labeled precursor (e.g., ¹³C-glucose) and measure ¹³C enrichment in fatty acids. | Rate of fatty acid production. wustl.edu |

| Esterification | Quantify the rate of fatty acid incorporation into complex lipids | Pulse with ¹³C-hexadec-9-enoic acid and track its appearance in triglycerides. | Rate of triglyceride synthesis. |

| Lipolysis | Determine the rate of triglyceride breakdown | Pre-label triglyceride pools with ¹³C-fatty acid and measure the release of the tracer. | Rate of free fatty acid release from storage. nih.gov |

| Fatty Acid Oxidation | Measure the rate of fatty acid catabolism | Administer ¹³C-fatty acid and measure the production of ¹³C-labeled CO₂ or TCA intermediates. | Rate of fuel utilization. nih.gov |

Computational and Bioinformatic Approaches for Isotope Tracing Data Analysis

Metabolic Network Reconstruction and Stoichiometric Modeling

Metabolic network reconstruction is the process of assembling a comprehensive, organism-specific map of all possible biochemical reactions. These reconstructions, often at a genome-scale, provide a foundational scaffold for analyzing metabolic behavior. Stoichiometric modeling, a key component of this approach, uses the law of conservation of mass to define the relationships between reactants and products in the network.

When a tracer like (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid is introduced into a biological system, it is absorbed by cells and enters specific metabolic pathways. The primary route for its breakdown is beta-oxidation, a process that sequentially cleaves two-carbon units from the fatty acid chain in the form of acetyl-CoA. aocs.org The specific labeling pattern of this tracer is designed to yield distinctively labeled acetyl-CoA molecules.

Initial Breakdown: The first cycle of beta-oxidation will release [1,2-¹³C]acetyl-CoA from carbons 1 and 2 of the tracer.

Subsequent Cycles: The third cycle of beta-oxidation will release [1,2-¹³C]acetyl-CoA from carbons 7 and 8 of the tracer.

Unlabeled Products: Other cycles will release unlabeled acetyl-CoA.

This mixture of labeled and unlabeled acetyl-CoA then enters central carbon metabolism, primarily the tricarboxylic acid (TCA) cycle. By tracking the propagation of the ¹³C atoms into downstream metabolites (e.g., citrate, malate, amino acids), researchers can validate and refine the connections within the metabolic network model. This experimental data helps to confirm predicted pathways and can reveal unknown metabolic activities, thereby improving the accuracy and predictive power of the stoichiometric model. nih.gov

Table 1: Simplified Stoichiometric Representation of Tracer Metabolism

| Reaction | Metabolites | Stoichiometric Coefficients | Description |

|---|---|---|---|

| Beta-Oxidation (Cycle 1) | (E)-(1,2,3,7,8-13C5)hexadec-9-enoyl-CoA → 13C2-Tetradec-7-enoyl-CoA + [1,2-13C]Acetyl-CoA | -1 → +1 +1 | Release of the first labeled two-carbon unit. |

| Beta-Oxidation (Cycle 2) | 13C2-Tetradec-7-enoyl-CoA → 13C1-Dodec-5-enoyl-CoA + Unlabeled Acetyl-CoA | -1 → +1 +1 | Release of an unlabeled two-carbon unit. |

| Beta-Oxidation (Cycle 3) | 13C1-Dodec-5-enoyl-CoA → 13C2-Dec-3-enoyl-CoA + [1,2-13C]Acetyl-CoA | -1 → +1 +1 | Release of the second labeled two-carbon unit. |

| TCA Cycle Entry | [1,2-13C]Acetyl-CoA + Oxaloacetate → [1,2-13C]Citrate + CoA | -1 -1 → +1 +1 | Incorporation of labeled acetyl-CoA into the TCA cycle. |

Algorithms for Mass Isotopomer Distribution (MID) Deconvolution and Flux Estimation

Mass Spectrometry (MS) analysis of metabolites from a tracer experiment does not measure individual labeled forms but rather the distribution of mass isotopomers—molecules that differ only in the number of isotopic labels they contain. researchgate.net For example, citrate, which has six carbon atoms, can exist as M+0 (unlabeled), M+1 (one ¹³C), M+2 (two ¹³C), and so on. The relative abundance of these forms is the Mass Isotopomer Distribution (MID).

Algorithms are essential to deconvolve this raw MID data to estimate metabolic fluxes (the rates of reactions). The use of labeled fatty acids as tracers presents unique challenges that these algorithms must address. oup.com Frameworks like Mass Isotopomer Distribution Analysis (MIDA) and Isotopomer Spectral Analysis (ISA) were developed to analyze the synthesis of polymers like fatty acids, where precursor units (acetyl-CoA) are sequentially added. nih.govdocumentsdelivered.comphysiology.org

For a catabolic tracer like this compound, the process is reversed. The specific MIDs of downstream metabolites are determined by the mixture of labeled and unlabeled acetyl-CoA produced during its breakdown. Computational algorithms use the known atom transitions in the metabolic network to predict the theoretical MIDs for any given set of fluxes. They then iteratively adjust the flux values until the predicted MIDs match the experimentally measured MIDs as closely as possible. The Elementary Metabolite Unit (EMU) framework is a highly efficient algorithm that simplifies these complex calculations, making flux estimation feasible even for large-scale networks. nih.gov

Table 2: Hypothetical Mass Isotopomer Distribution (MID) for Citrate

| Mass Isotopomer | Relative Abundance (%) | Potential Origin |

|---|---|---|

| M+0 (Unlabeled) | 65 | Condensation of unlabeled oxaloacetate and unlabeled acetyl-CoA. |

| M+1 | 5 | Natural ¹³C abundance; contribution from other metabolic pathways. |

| M+2 | 25 | Condensation of unlabeled oxaloacetate and [1,2-¹³C]acetyl-CoA from the tracer. |

| M+3 | 2 | Natural abundance on an M+2 fragment; other minor pathways. |

| M+4 | 3 | Condensation of labeled oxaloacetate (from a previous turn of the TCA cycle) and [1,2-¹³C]acetyl-CoA. |

Software Tools and Platforms for 13C-MFA Data Visualization and Interpretation

The complex calculations involved in ¹³C-Metabolic Flux Analysis (¹³C-MFA) necessitate specialized software. A variety of platforms have been developed to streamline the process from model creation to flux visualization. These tools provide a user-friendly interface for researchers who may not have extensive programming expertise.

Commonly used software packages include INCA, 13CFLUX2, and OpenFLUX. github.iofz-juelich.deresearchgate.net These platforms typically require several key inputs:

Metabolic Network Model: A file defining the biochemical reactions and the specific carbon atom transitions for each reaction. For an experiment with this compound, the user must precisely define the atom mappings for beta-oxidation and subsequent pathways.

Labeling Data: The experimentally measured MIDs for key metabolites, typically obtained from Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

Physiological Data: Measured rates of substrate uptake and product secretion (e.g., oxygen consumption, lactate (B86563) production).

The software then performs the flux estimation calculations and provides outputs that include the best-fit flux map, confidence intervals for each flux, and a statistical assessment of the goodness-of-fit. Visualization tools within these platforms help researchers to interpret the results, often by overlaying the calculated flux values onto a diagram of the metabolic network, making it easier to identify metabolic bottlenecks or pathway shifts. nih.govoup.com

Table 3: Selected Software Tools for ¹³C-MFA

| Software | Platform | Key Features | Reference |

|---|---|---|---|

| INCA | MATLAB | Supports stationary and non-stationary MFA, EMU framework, statistical analysis. | github.io |

| 13CFLUX2 | C++, Linux/Unix | High-performance computing for large-scale models, supports parallel processing. | fz-juelich.deoup.com |

| OpenFLUX | Java, MATLAB | User-friendly model creation from spreadsheets, EMU-based, open-source. | researchgate.net |

| FluxPyt | Python | Open-source, free, cross-platform, includes Monte-Carlo analysis for statistics. | nih.gov |

| WUFlux | MATLAB | User-friendly interface, includes templates for various microbial species. | github.io |

Consideration of Isotopic Effects and Kinetic Fractionation in Metabolic Pathways

A fundamental assumption in many MFA studies is that the cell does not distinguish between ¹²C and ¹³C isotopes. However, this is not entirely true. Due to the greater mass of ¹³C, bonds involving this isotope are slightly stronger and require more energy to break. This can lead to a phenomenon known as the Kinetic Isotope Effect (KIE), where reactions proceed slightly slower with ¹³C-containing substrates compared to their ¹²C counterparts. wikipedia.org

KIEs are most pronounced in reactions where a carbon-carbon bond is cleaved at a rate-limiting step. plos.org In the metabolism of this compound, the beta-oxidation spiral involves the sequential cleavage of C-C bonds. aocs.org The enzymes involved, such as acyl-CoA dehydrogenase and ketoacyl-CoA thiolase, could potentially exhibit a preference for the lighter, unlabeled portions of the fatty acid chain. nih.gov Similarly, enzymatic reactions involving oxidation or desaturation can also display significant KIEs. nih.gov

If not accounted for, these isotopic effects can introduce bias into the labeling data, leading to inaccuracies in the calculated flux values. While often small, the cumulative effect over multiple enzymatic steps can be significant. Advanced computational models can incorporate parameters to correct for known or suspected KIEs, although this adds another layer of complexity to the analysis. Therefore, careful consideration of potential kinetic fractionation is crucial for achieving the highest accuracy in flux determination.

Table 4: Potential Reactions with Kinetic Isotope Effects (KIEs) in Fatty Acid Metabolism

| Enzyme/Process | Reaction Step | Potential for KIE | Rationale |

|---|---|---|---|

| Acyl-CoA Dehydrogenase | Initial step of each beta-oxidation cycle | Moderate | Formation of a carbon-carbon double bond. |

| β-Ketoacyl-CoA Thiolase | Final step of each beta-oxidation cycle | High | Cleavage of a carbon-carbon bond to release acetyl-CoA. aocs.org |

| Enoyl-CoA Isomerase | Processing of unsaturated fatty acids | Low | Shifting of a double bond, no C-C bond cleavage. |

| Pyruvate Dehydrogenase | Decarboxylation of pyruvate | High | A well-documented example of a large KIE due to C-C bond cleavage. plos.org |

Future Directions and Emerging Research Avenues for E 1,2,3,7,8 13c5 Hexadec 9 Enoic Acid Studies

Development of Novel Isotopic Labeling Strategies and Precursors

The synthesis of positionally labeled compounds like (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid is a complex endeavor, often requiring multi-step chemical synthesis. nih.gov Future research will likely focus on developing more efficient and versatile methods for producing such tailored isotopic labels.

One emerging area is the use of biosynthetic pathways in engineered microorganisms to produce specifically labeled compounds. While this is more established for uniformly labeled molecules, advancements in synthetic biology could enable the creation of microbial strains capable of synthesizing fatty acids with 13C labels at specific positions by manipulating enzyme specificities and substrate availability.

Furthermore, the strategic placement of isotopes can be designed to answer very specific biochemical questions. For instance, the labeling pattern in this compound could be designed to distinguish between different metabolic pathways, such as elongation, desaturation, and beta-oxidation. Future developments may involve the synthesis of a suite of hexadec-9-enoic acid isotopologues with varying label positions to dissect these pathways with greater precision.

| Labeling Strategy | Potential Application | Synthetic Approach |

| Positional 13C Labeling | Tracing specific carbon atoms through metabolic pathways. | Multi-step organic synthesis, potentially utilizing 13C-labeled building blocks. nih.gov |

| Uniform 13C Labeling | Quantifying de novo synthesis and overall metabolic flux. | Biosynthesis in microorganisms grown on 13C-enriched media. |

| Dual Isotope Labeling (e.g., 13C and 2H) | Differentiating between metabolic pathways and assessing enzyme kinetics. | Combination of chemical and biosynthetic methods. |

High-Throughput Quantitative Lipidomics Utilizing Labeled Internal Standards

Quantitative accuracy is a significant challenge in lipidomics due to the vast chemical diversity of lipids and variations in ionization efficiency in mass spectrometry. The use of isotopically labeled internal standards is the gold standard for achieving accurate quantification. rsc.orgresearchgate.net this compound is ideally suited to serve as an internal standard for the quantification of its unlabeled counterpart and structurally related fatty acids.

Future high-throughput lipidomics workflows will increasingly rely on comprehensive panels of isotopically labeled standards to improve data quality and enable the comparison of results across different laboratories and studies. rsc.org Biologically generated mixtures of 13C-labeled lipids from organisms like yeast are emerging as a cost-effective way to produce a wide range of internal standards. rsc.orgresearchgate.netbiorxiv.org

The advantages of using a labeled standard like this compound include:

Correction for Sample Loss: The labeled standard can be spiked into a sample at the beginning of the extraction process, allowing for the correction of any sample loss during preparation.

Correction for Matrix Effects: The labeled standard co-elutes with the unlabeled analyte and experiences similar ionization suppression or enhancement, enabling accurate quantification.

Improved Identification: The known mass shift of the labeled standard aids in the confident identification of the corresponding unlabeled analyte in complex biological matrices.

Recent advancements in high-throughput methodologies, such as microflow liquid chromatography-mass spectrometry (μLC-MS/MS), are enabling the analysis of large sample cohorts with increased sensitivity and reduced solvent consumption. The integration of robust internal standards like this compound into these platforms will be crucial for large-scale clinical and biomedical research.

Challenges and Opportunities in Spatially Resolved Isotope Tracing (e.g., Imaging Mass Spectrometry)

Imaging mass spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue section. When combined with stable isotope tracing, IMS can provide a snapshot of metabolic activity in situ, revealing spatial heterogeneity that is lost in bulk tissue analysis. nih.govnih.gov

The application of IMS to trace the fate of this compound presents both exciting opportunities and significant technical challenges.

Opportunities:

Mapping Metabolic Activity: By administering the labeled fatty acid and analyzing tissue sections with IMS, researchers could map the regions of active fatty acid uptake, storage (e.g., in lipid droplets), and incorporation into complex lipids within different cell types and anatomical structures. nih.gov

Studying Disease Heterogeneity: In diseases like cancer, metabolic activity can be highly heterogeneous. Spatially resolved isotope tracing could reveal how different regions of a tumor metabolize hexadec-9-enoic acid, potentially identifying metabolic vulnerabilities. nih.gov

Understanding Lipid Trafficking: The movement of lipids between different tissues and cell types could be visualized by tracking the spatial distribution of the 13C label over time.

Challenges:

Sensitivity and Resolution: Detecting and resolving the isotopologues of lipids within a complex tissue matrix at high spatial resolution remains a challenge. The concentration of the labeled compound and the sensitivity of the IMS platform are critical factors.

Data Complexity: The datasets generated by IMS of isotopically labeled samples are large and complex, requiring specialized software and computational workflows for data processing, visualization, and statistical analysis. nih.govunt.edu

Quantification: While IMS is excellent for visualizing relative distributions, achieving accurate spatial quantification of isotopologues is technically demanding and an active area of method development.

A novel method, 13C-SpaceM, combines imaging mass spectrometry with microscopy to enable spatial single-cell isotope tracing of de novo lipogenesis. nih.gov This approach could be adapted to trace the incorporation of exogenously supplied labeled fatty acids like this compound, providing unprecedented insight into fatty acid metabolism at the single-cell level within a spatial context. nih.gov

Q & A

Q. What are the best practices for synthesizing and characterizing deuterated or ¹³C-labeled analogs of unsaturated fatty acids?

- Methodological Answer : Use deuterium exchange reactions (e.g., acid-catalyzed H/D exchange) for selective labeling, followed by 2H NMR to confirm sites. For multi-isotope labeling (e.g., ¹³C/²H), employ stepwise protection-deprotection strategies to avoid isotopic crossover. Characterize intermediates via high-resolution FTIR to monitor functional group integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.